Picolinic acid, 5-(o-chlorophenoxy)-
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Overview
Description
Picolinic acid, 5-(o-chlorophenoxy)-: is an organic compound that belongs to the class of picolinic acids. It is a derivative of pyridine with a carboxylic acid substituent at the 2-position and an o-chlorophenoxy group at the 5-position. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of picolinic acid, 5-(o-chlorophenoxy)- typically involves the reaction of picolinic acid with o-chlorophenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution of the hydroxyl group in o-chlorophenol with the carboxyl group in picolinic acid.
Industrial Production Methods: Industrial production of picolinic acid, 5-(o-chlorophenoxy)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: Picolinic acid, 5-(o-chlorophenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF at elevated temperatures.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Picolinic acid, 5-(o-chlorophenoxy)- is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. It is also employed in organic synthesis as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is studied for its potential role in metal ion chelation and its effects on various biological processes. It has been investigated for its ability to modulate enzyme activity and its potential as a therapeutic agent.
Medicine: Picolinic acid, 5-(o-chlorophenoxy)- has shown promise in medicinal chemistry for its potential antiviral and antimicrobial properties. It is being explored as a candidate for the development of new drugs targeting viral infections and bacterial diseases.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of picolinic acid, 5-(o-chlorophenoxy)- involves its ability to chelate metal ions, which can influence various biochemical pathways. The compound binds to metal ions such as zinc and iron, altering their availability and activity in biological systems. This chelation can affect enzyme function, gene expression, and cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Picolinic acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.
Nicotinic acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.
Isonicotinic acid: Another isomer with the carboxyl side chain at the 4-position.
Uniqueness: Picolinic acid, 5-(o-chlorophenoxy)- is unique due to the presence of the o-chlorophenoxy group, which imparts distinct chemical and biological properties. This structural modification enhances its ability to interact with metal ions and biological targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
72133-38-1 |
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Molecular Formula |
C12H8ClNO3 |
Molecular Weight |
249.65 g/mol |
IUPAC Name |
5-(2-chlorophenoxy)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H8ClNO3/c13-9-3-1-2-4-11(9)17-8-5-6-10(12(15)16)14-7-8/h1-7H,(H,15,16) |
InChI Key |
CHBNFEFUVKGTPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CN=C(C=C2)C(=O)O)Cl |
Origin of Product |
United States |
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